
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes. It is also known as MS-275 or Entinostat. This compound has gained significant attention in the scientific community due to its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane involves the inhibition of histone deacetylase enzymes. These enzymes play a critical role in regulating gene expression by removing acetyl groups from histone proteins. This results in the compaction of chromatin, which can lead to the silencing of genes. By inhibiting histone deacetylase enzymes, 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane promotes the acetylation of histone proteins, which leads to the activation of genes that are involved in cancer cell death and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth. In addition, it can enhance the immune response against cancer cells and promote the differentiation of cancer cells into non-cancerous cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer types, which makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its toxicity. It can cause side effects such as nausea, vomiting, and fatigue, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane. One area of research is the development of more potent and selective HDAC inhibitors that have fewer side effects. Another area of research is the combination of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane with other anti-cancer agents to enhance its efficacy. Finally, the use of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane in combination with immunotherapy is also an area of interest, as it has been shown to enhance the immune response against cancer cells.
Synthesemethoden
The synthesis of 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 4-methoxybenzyl chloride with sodium azide to form 4-methoxybenzyl azide. The resulting compound is then reacted with N-methylsulfonyl-1,6-diaminohexane to produce 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has been extensively studied for its potential use in cancer treatment. It is a histone deacetylase inhibitor (HDACi) that works by inhibiting the activity of enzymes that control gene expression. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the induction of cancer cell death. Several studies have shown that 2-(4-Methoxyphenyl)-1-(methylsulfonyl)azepane has potent anti-cancer activity against a variety of cancer types, including breast cancer, prostate cancer, and leukemia.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-methylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-18-13-9-7-12(8-10-13)14-6-4-3-5-11-15(14)19(2,16)17/h7-10,14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSVLTVQUJUPRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

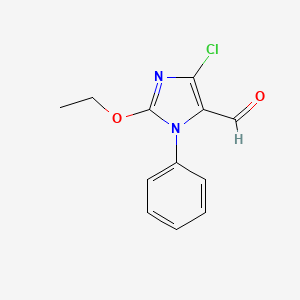
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)
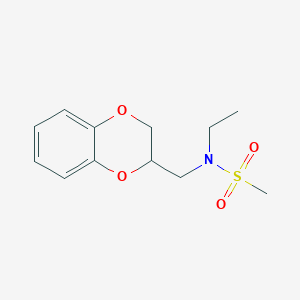
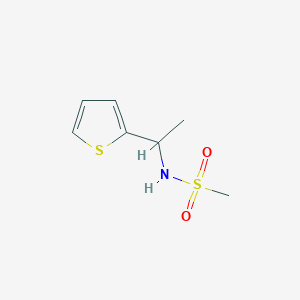
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)

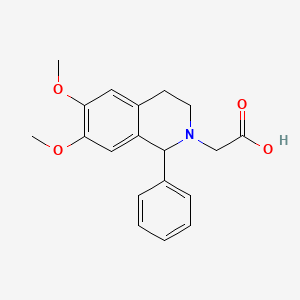
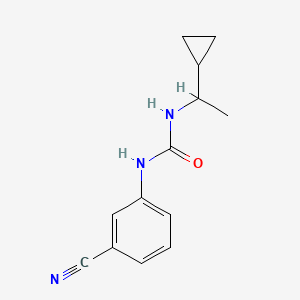
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
